Tasipeptin A
説明
Tasipeptin A is an Ahp-cyclodepsipeptide, a class of non-ribosomal peptides characterized by a cyclic depsipeptide backbone and a unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety. It is derived from marine cyanobacteria and has been chemically synthesized using a mixed solid- and solution-phase methodology to optimize yield and purity . Tasipeptin A exhibits potent inhibitory activity against serine proteases, particularly human HTRA proteases, which are implicated in diseases such as cancer and neurodegenerative disorders . Its structural complexity, including a macrocyclic scaffold and non-covalent binding properties, makes it a promising candidate for therapeutic development.
特性
分子式 |
C45H71N7O10 |
|---|---|
分子量 |
870.1 g/mol |
IUPAC名 |
(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-21-hydroxy-4,11-dimethyl-2,15-bis(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-(butanoylamino)-3-methylbutanamide |
InChI |
InChI=1S/C45H71N7O10/c1-12-16-34(53)48-36(26(6)7)41(57)50-38-28(10)62-45(61)37(27(8)9)49-40(56)32(23-29-17-14-13-15-18-29)51(11)44(60)33(22-25(4)5)52-35(54)20-19-30(43(52)59)46-39(55)31(21-24(2)3)47-42(38)58/h13-15,17-18,24-28,30-33,35-38,54H,12,16,19-23H2,1-11H3,(H,46,55)(H,47,58)(H,48,53)(H,49,56)(H,50,57)/t28-,30+,31+,32+,33+,35-,36+,37+,38+/m1/s1 |
InChIキー |
RUCVBGWUPBXPNT-LHBJIRMKSA-N |
異性体SMILES |
CCCC(=O)N[C@@H](C(C)C)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CC(C)C)O)CC(C)C)C)CC3=CC=CC=C3)C(C)C)C |
正規SMILES |
CCCC(=O)NC(C(C)C)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CC(C)C)O)CC(C)C)C)CC3=CC=CC=C3)C(C)C)C |
同義語 |
tasipeptin A |
製品の起源 |
United States |
類似化合物との比較
Tasipeptin A vs. Tasipeptin B
- Structural Differences: Tasipeptin B shares the same Ahp-cyclodepsipeptide scaffold as Tasipeptin A but differs in the substitution of specific amino acid residues. For instance, Tasipeptin B contains a valine residue in place of isoleucine at a key position, altering its conformational flexibility .
- Functional Impact: Both compounds inhibit HTRA1, but Tasipeptin A demonstrates a lower IC50 (1.2 nM) compared to Tasipeptin B (3.8 nM), suggesting that minor structural modifications significantly enhance target affinity .
Tasipeptin A vs. Lyngbyastatin 7
- Structural Similarities: Lyngbyastatin 7, another marine-derived cyclodepsipeptide, shares a macrocyclic structure with Tasipeptin A. Both feature Ahp moieties and hydroxy acid residues critical for protease binding .
- Functional Divergence :
Lyngbyastatin 7 primarily targets elastase and chymotrypsin-like proteases (IC50 = 5–10 nM), whereas Tasipeptin A is selective for HTRA proteases. This difference underscores the role of side-chain variations in dictating protease specificity .
Comparative Data Table
| Compound | Source | Molecular Weight (Da) | Primary Target | IC50 | Key Structural Features |
|---|---|---|---|---|---|
| Tasipeptin A | Synthetic/Natural | 1,248 | HTRA1 | 1.2 nM | Ahp moiety, macrocyclic depsipeptide |
| Tasipeptin B | Synthetic/Natural | 1,235 | HTRA1 | 3.8 nM | Valine substitution, reduced hydrophobicity |
| Lyngbyastatin 7 | Natural | 1,192 | Elastase | 5–10 nM | Ahp moiety, linear hydroxy acid extension |
| Synthetic Analog X | Synthetic | 1,260 | HTRA1 | 8.5 nM | Fluorinated aromatic side chains |
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
Substitutions at the Ahp moiety’s C-terminal residue (e.g., isoleucine to valine) reduce potency, emphasizing the importance of hydrophobic interactions in HTRA1 binding . - Therapeutic Potential: Tasipeptin A’s selectivity for HTRA1 over off-target proteases (e.g., thrombin, IC50 > 1,000 nM) positions it as a safer candidate for clinical development compared to broader-spectrum inhibitors like Lyngbyastatin 7 .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for the initial synthesis and purification of Tasipeptin A?
- Methodological Answer : The synthesis of Tasipeptin A requires solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by cleavage and deprotection using trifluoroacetic acid (TFA). Purification typically involves reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Batch-to-batch consistency should be verified via mass spectrometry (MS) and analytical HPLC (>95% purity) . For reproducibility, document reaction conditions (temperature, solvent ratios) and purification parameters (flow rate, gradient slope) explicitly .
Q. How should researchers design assays to evaluate the bioactivity of Tasipeptin A in vitro?
- Methodological Answer : Use dose-response assays (e.g., IC₅₀ determination) in target cell lines, with negative controls (scrambled peptides) and positive controls (known inhibitors). Ensure cell viability is measured via MTT or ATP-based assays. Replicate experiments across three independent trials to account for biological variability. Pre-treat peptides with endotoxin removal protocols to avoid confounding immune responses .
Q. What analytical techniques are critical for validating the structural integrity of Tasipeptin A?
- Methodological Answer : Combine circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., α-helical content), nuclear magnetic resonance (NMR) for tertiary structure validation, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference data with computational models (e.g., molecular dynamics simulations) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on Tasipeptin A’s mechanism of action across studies?
- Methodological Answer : Conduct meta-analyses of existing data to identify variables (e.g., cell type, peptide concentration, assay conditions). Use orthogonal validation methods (e.g., surface plasmon resonance for binding affinity, CRISPR knockouts to confirm target specificity). Publish raw datasets and statistical codes to enable reproducibility audits .
Q. What strategies optimize Tasipeptin A’s stability and bioavailability in preclinical models?
- Methodological Answer : Evaluate PEGylation or lipid conjugation to enhance serum stability. Assess pharmacokinetics (PK) in rodent models via LC-MS/MS, focusing on half-life and tissue distribution. Use proteolytic stability assays (e.g., incubation with plasma or liver microsomes) to identify degradation hotspots for structural modification .
Q. How should researchers design in vivo studies to assess Tasipeptin A’s therapeutic efficacy while minimizing off-target effects?
- Methodological Answer : Employ conditional knockout models to isolate target pathways. Use bioluminescent imaging or PET tracers to monitor real-time biodistribution. Include sham-treated controls and blinded scoring for toxicity endpoints (e.g., organ histopathology, cytokine panels). Validate findings with dose-escalation studies and independent cohort replication .
Data Analysis and Interpretation
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of Tasipeptin A in heterogeneous cell populations?
- Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Use Bayesian hierarchical modeling for small-sample studies. For non-linear responses, fit sigmoidal curves (e.g., four-parameter logistic regression) and report confidence intervals. Share code repositories (e.g., GitHub) for transparency .
Q. How can researchers differentiate between artifactual and genuine interactions in Tasipeptin A pull-down assays?
- Methodological Answer : Include stringent controls: (1) beads-only samples, (2) competition assays with excess free peptide, and (3) isotopic labeling for quantitative MS. Validate hits via co-immunoprecipitation (Co-IP) and proximity ligation assays (PLA). Use CRAPome (Contaminant Repository for Affinity Purification) databases to filter nonspecific binders .
Tables for Key Methodological Comparisons
| Parameter | Synthesis Optimization | Bioactivity Assays |
|---|---|---|
| Critical Controls | Scrambled sequence, endotoxin-free | Positive/Negative controls, replicates |
| Key Metrics | Purity (>95%), MS validation | IC₅₀, Z’-factor (>0.5) |
| Data Sharing Standards | Raw chromatograms, reaction logs | Dose-response curves, raw cell counts |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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